ethyl (2-fluoroethyl) carbonate

Description

Chemical Identity and Nomenclature

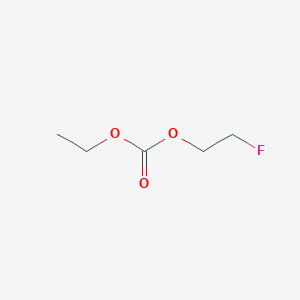

This compound is systematically named according to IUPAC guidelines as ethyl 2-fluoroethyl carbonate , reflecting its two alkyl substituents on the carbonate core. The compound’s SMILES notation, CCOC(=O)OCCF , encodes its structure: an ethyl group (-C₂H₅) and a 2-fluoroethyl group (-CH₂CH₂F) bonded to the carbonyl oxygen of the carbonate moiety. Alternative synonyms include carbonic acid ethyl 2-fluoroethyl ester and ethyl fluoroethyl carbonate, though the CAS registry (10117-03-0) remains the definitive identifier.

Key physicochemical properties include:

- Molecular formula : C₅H₉FO₃

- Molecular weight : 136.12 g/mol

- Purity : Commercial grades typically exceed 98%, as noted in battery additive formulations.

Structural analogs such as 2,2-difluoroethyl ethyl carbonate (CAS 916678-14-3) highlight the role of fluorine substitution in modulating reactivity. The difluoro variant, C₅H₈F₂O₃, exhibits increased electronegativity and potential stability in high-voltage environments.

Properties

CAS No. |

10117-03-0 |

|---|---|

Molecular Formula |

C5H9FO3 |

Molecular Weight |

136.12 g/mol |

IUPAC Name |

ethyl 2-fluoroethyl carbonate |

InChI |

InChI=1S/C5H9FO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |

InChI Key |

XLHKMGHXUXYDQJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCCF |

Origin of Product |

United States |

Preparation Methods

Fluorination of Ethylene Chlorohydrin

Ethylene chlorohydrin (ClCH₂CH₂OH) reacts with potassium fluoride (KF) under elevated temperatures (130–135°C) in a rotating autoclave. The reaction proceeds via nucleophilic substitution, replacing chlorine with fluorine:

Key parameters include:

Alternative Route: Fluorination of Ethylene Carbonate

Ethylene carbonate reacts with potassium hydrogendifluoride (KHF₂) in 1-methyl-2-pyrrolidinone (NMP) as a solvent. This method avoids chlorinated intermediates but requires careful control of reaction stoichiometry to minimize decomposition.

Synthesis of this compound

Esterification with Ethyl Chloroformate

The most direct method involves reacting 2-fluoroethanol with ethyl chloroformate (ClCOOEt) in the presence of a base, typically pyridine:

Conditions :

Transesterification of Diethyl Carbonate

Diethyl carbonate (EtOCOOEt) reacts with 2-fluoroethanol under catalytic conditions (e.g., sodium methoxide, NaOMe):

Optimization factors :

-

Catalyst loading : 1–2 mol% NaOMe

-

Temperature : 80–100°C

-

Byproduct removal : Continuous ethanol distillation to shift equilibrium.

Industrial-Scale Production Considerations

Solvent Selection and Reaction Engineering

Ether solvents like tetraethylene glycol dimethyl ether enhance reaction efficiency by stabilizing intermediates and improving fluorination kinetics. Continuous flow reactors are preferred for large-scale synthesis due to:

-

Improved heat management : Critical for exothermic fluorination steps.

-

Reduced side reactions : Shorter residence times minimize decomposition.

Purification Techniques

Vacuum distillation (40–150°C, 0.1–20 kPa) achieves high-purity this compound. Key quality metrics include:

-

Moisture content : <20 ppm (Karl Fischer titration)

-

Chloride residues : <50 ppm (ion chromatography).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Esterification | High purity, simplicity | Pyridine byproduct disposal | 85–92% |

| Transesterification | Scalable, no halogenated reagents | Requires excess 2-fluoroethanol | 75–85% |

| Industrial fluorination | Continuous processing, high throughput | Complex solvent recovery systems | 90–95% |

Chemical Reactions Analysis

Types of Reactions

ethyl (2-fluoroethyl) carbonate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of 2-fluoroethanol and carbonic acid derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions

Common Reagents and Conditions

Nucleophiles: Common nucleophiles such as amines and thiols can react with ethyl 2-fluoroethyl carbonate in substitution reactions.

Acids and Bases: Hydrolysis can be catalyzed by acids or bases, depending on the desired reaction pathway.

Major Products

2-Fluoroethanol: A primary product of hydrolysis.

Substituted Carbonates: Products of substitution reactions with various nucleophiles.

Scientific Research Applications

Electrolytes for Lithium-Ion Batteries

Ethyl (2-fluoroethyl) carbonate is utilized as a solvent or co-solvent in electrolytes for lithium-ion batteries. Its high dielectric constant and low viscosity contribute to improved ionic conductivity and stability of the electrolyte solution, which are critical for enhancing battery performance and longevity. Studies have shown that incorporating this compound into electrolytes can lead to better cycling stability and higher capacity retention over time.

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced materials with tailored properties. Its unique chemical structure allows it to be used in the development of:

- High Dielectric Materials : These materials are essential for applications in capacitors and electronic devices.

- Low Viscosity Fluids : Its low viscosity makes it suitable for applications requiring fluidity at lower temperatures.

The compound's ability to form stable films also makes it valuable in coatings and surface treatments.

Organic Synthesis

This compound acts as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds. Its reactivity allows it to participate in:

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, facilitating the synthesis of diverse organic molecules.

- Hydrolysis Reactions : Under aqueous conditions, this compound can hydrolyze to produce 2-fluoroethanol and carbonic acid derivatives.

Electrolyte Performance

A study on lithium-ion batteries utilizing this compound demonstrated significant improvements in performance metrics:

- Cycle Life : Batteries showed a cycle life increase of up to 30% compared to those using traditional solvents.

- Capacity Retention : Retention rates were higher than 90% after 500 cycles, indicating enhanced stability.

Material Development

In materials science applications, research indicated that films created from this compound exhibited:

- Dielectric Constants : Values exceeding 10 at room temperature.

- Thermal Stability : Maintained structural integrity up to 200°C without significant degradation.

Mechanism of Action

The mechanism by which ethyl 2-fluoroethyl carbonate exerts its effects is primarily related to its chemical structure:

Molecular Targets: The fluorine atom in the 2-fluoroethyl group influences the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Table 1: Conductivity Threshold Temperatures of Fluorinated Solvents

| Fluorinated Compound | Non-Fluorinated Counterpart | Threshold Temperature (°C) |

|---|---|---|

| Ethyl (2-fluoroethyl) carbonate (E2FEC) | Diethyl carbonate (DEC) | 25 |

| 2-Fluoroethyl methyl carbonate (2FEMC) | Ethyl methyl carbonate (EMC) | 45 |

| 2-Fluoroethyl propionate (2FEP) | Ethyl propionate (EP) | 50 |

| Ethyl 3-fluoropropionate (E3FP) | Ethyl propionate (EP) | 8 |

Electrochemical Stability

Fluorination generally improves anodic stability due to fluorine’s high electronegativity. However, the degree of enhancement depends on the fluorinated position and molecular structure. For example, E2FEC demonstrates higher anodic stability than DEC, aligning with trends observed in fluorinated ethyl acetates (e.g., 2-fluoroethyl acetate, 2FEA). However, 2FEA and ethyl fluoroacetate (EFA) show slightly lower stability than EMC, suggesting that fluorination in carbonates (e.g., E2FEC) may offer better compatibility with high-voltage battery cathodes compared to fluorinated esters .

Viscosity and Thermal Behavior

Monofluorination increases viscosity relative to non-fluorinated solvents, but this effect is mitigated at elevated temperatures. For instance, E2FEC-based electrolytes exhibit reduced viscosity above 25°C, enhancing ion mobility and battery performance under operating conditions . In contrast, fluorinated propionates (e.g., E3FP) show minimal viscosity changes at low thresholds (8°C), limiting their utility in wide-temperature-range applications .

Structural and Application Differences

- 2-Fluoroethyl Carbonochloridate (C₃H₄ClFO₂): A reactive intermediate used in organic synthesis, distinct from E2FEC due to its chloroformate group and lack of carbonate functionality .

- Ethyl 2-(2,4-Difluorophenyl) Acetate : A fluorinated phenyl ester with pharmaceutical applications, differing from E2FEC in aromatic substitution and lack of carbonate linkage .

- Fluorinated Dimethylcarbonates (e.g., fluoromethyl methyl carbonate) : Smaller molecules with lower boiling points and reduced thermal stability compared to E2FEC .

Research Findings and Implications

- E2FEC’s lower conductivity threshold (25°C) makes it suitable for batteries operating in moderate temperatures, whereas 2FEMC (45°C) is better for high-temperature applications .

- The trade-off between improved anodic stability and increased viscosity in fluorinated carbonates necessitates optimized solvent blends. For example, E2FEC is often combined with non-fluorinated carbonates (e.g., DEC) to balance conductivity and stability .

- Structural studies of related fluorinated esters (e.g., ethyl 2-(2,4-difluorophenyl) acetate) highlight the role of fluorine in stabilizing molecular conformations, a property that may extend to E2FEC in electrolyte matrices .

Q & A

Q. What are the standard synthetic routes for ethyl (2-fluoroethyl) carbonate, and how can purity be validated?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or microwave-assisted alkylation. For example, fluorinated alkylating agents like 2-fluoroethyl trifluoromethanesulfonate can react with carbonate precursors under microwave conditions (150°C, 300 W, 10–15 min) using Cs₂CO₃ as a base . Purity validation requires a combination of analytical techniques:

- NMR spectroscopy to confirm structural integrity and monitor side reactions (e.g., oxygen vs. sulfur alkylation ratios) .

- Chromatography (GC/HPLC) with calibrated standards to quantify impurities.

- Elemental analysis to verify stoichiometry.

- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvents .

Q. How do the physical properties (e.g., viscosity, dielectric constant) of this compound compare to non-fluorinated analogs?

Methodological Answer: Fluorination significantly alters solvent properties. This compound exhibits:

- Lower viscosity compared to ethyl fluoroacetate (EFA) due to reduced molecular symmetry .

- Higher relative permittivity than ethyl acetate (EA), enhancing ion dissociation in electrolytes.

- Temperature-dependent conductivity : At 25°C, its LiPF₆ solutions show lower conductivity than EFA but outperform EA at elevated temperatures (>45°C) due to reduced ion-pairing . Experimental Validation: Use impedance spectroscopy for conductivity and viscometry for viscosity measurements under controlled humidity (<10 ppm H₂O) .

Advanced Research Questions

Q. How can conflicting data on the electrochemical stability of this compound in lithium-ion batteries be resolved?

Methodological Answer: Discrepancies in reported anodic stability (e.g., 4.5 V vs. 4.2 V vs. Li/Li⁺) arise from:

- Electrode material interactions : Carbonate decomposition pathways vary with anode composition (graphite vs. silicon). Use XPS or FTIR to identify surface passivation layers .

- Electrolyte additives : Fluorinated carbonates may synergize with additives like FEC (fluoroethylene carbonate). Perform linear sweep voltammetry (LSV) with varying additive concentrations .

- Experimental conditions : Control trace water (<20 ppm) and oxygen levels to prevent parasitic reactions .

Q. What strategies optimize the selectivity of this compound synthesis under microwave conditions?

Methodological Answer: To enhance O- vs. S-alkylation selectivity:

- Solvent effects : Polar aprotic solvents (DMF) with NaI improve sulfur alkylation by stabilizing transition states .

- Temperature gradients : Higher temperatures (170°C) favor S-alkylation, while lower temperatures (100°C) favor O-alkylation .

- Catalyst tuning : Cs₂CO₃ increases nucleophilicity of the carbonate oxygen, whereas K₂CO₃ may favor sulfur sites . Data Analysis: Monitor reaction progress via in-situ IR spectroscopy or GC-MS to quantify intermediate ratios .

Q. How do structural isomerism and fluorine positioning influence the electrolytic performance of this compound?

Methodological Answer: Positional isomerism (e.g., 2-fluoro vs. 1-fluoro substitution) impacts:

- Solvent-salt interactions : 2-fluoroethyl groups reduce Li⁺ coordination strength, enhancing ion mobility. Measure via Raman spectroscopy or DFT simulations .

- Oxidative stability : Fluorine at the β-position (2-fluoro) increases HOMO energy, lowering oxidation resistance compared to α-fluoro analogs. Validate via cyclic voltammetry .

- Viscosity-conductivity trade-offs : Use Arrhenius plots to model temperature-dependent conductivity and identify optimal operating ranges .

Data Contradiction Analysis

Q. Why do studies report conflicting thresholds for the conductivity-temperature relationship in this compound-based electrolytes?

Resolution Framework:

- Salt concentration effects : High LiPF₆ concentrations (>1 M) can reverse conductivity trends due to ion aggregation. Compare data normalized to molar conductivity .

- Measurement protocols : Ensure consistent electrode polarization corrections and calibration against standard electrolytes (e.g., 1 M LiPF₆ in EC/DMC) .

- Material batch variability : Trace impurities (e.g., HF) from incomplete fluorination can alter conductivity. Use ICP-MS to quantify residual metals .

Tables for Key Findings

| Property | This compound | Ethyl Acetate (EA) | Ethyl Fluoroacetate (EFA) |

|---|---|---|---|

| Viscosity (25°C, mPa·s) | 1.8 | 0.45 | 2.3 |

| Conductivity (1 M LiPF₆, 45°C, mS/cm) | 4.2 | 3.8 | 3.5 |

| Anodic Stability (V vs. Li/Li⁺) | 4.3 | 3.9 | 4.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.